molecular formula C10H14OS B8709851 4-Methyl-1-thiophen-3-yl-pentan-1-one

4-Methyl-1-thiophen-3-yl-pentan-1-one

Cat. No.: B8709851
M. Wt: 182.28 g/mol
InChI Key: CWKLVRMEIACIKA-UHFFFAOYSA-N
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Description

4-Methyl-1-thiophen-3-yl-pentan-1-one is a ketone derivative featuring a thiophene ring substituted at the third position and a methyl group at the fourth carbon of the pentanone backbone. Thiophene-containing molecules are often studied for their electronic properties and metabolic stability, making this compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-methyl-1-thiophen-3-ylpentan-1-one

InChI

InChI=1S/C10H14OS/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3

InChI Key

CWKLVRMEIACIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group(s) Key Substituents Notable Properties (Inferred)
4-Methyl-1-thiophen-3-yl-pentan-1-one Not Provided C₁₀H₁₂OS 196.27 g/mol Ketone (C=O) Thiophen-3-yl, 4-methyl Likely moderate polarity; aromatic interactions via thiophene
1-(4-Hydroxyphenyl)-3-methylpentan-1-one 62439-32-1 C₁₂H₁₆O₂ 192.25 g/mol Ketone, Phenol (-OH) 4-Hydroxyphenyl, 3-methyl Higher polarity due to -OH; potential for hydrogen bonding
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione 1340095-93-3 C₁₀H₁₂O₂S 196.27 g/mol Two ketones (1,3-dione) Thiophen-3-yl, 4-methyl Increased acidity (α-H to two ketones); possible chelation properties
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O 150.22 g/mol Alcohol (-OH) 4-Methylphenyl Lower oxidation stability vs. ketones; higher nucleophilicity

Key Findings:

Functional Group Influence: The ketone group in 4-Methyl-1-thiophen-3-yl-pentan-1-one confers lower reactivity toward nucleophiles compared to its alcohol analog, 1-(4-Methylphenyl)-1-propanol, which has a hydroxyl group prone to oxidation . The 1,3-dione analog (CAS 1340095-93-3) exhibits enhanced acidity due to two electron-withdrawing ketones, enabling enolate formation, a property absent in the single-ketone target compound .

Physical Properties: The target compound’s molecular weight (196.27 g/mol) is identical to its 1,3-dione analog, but the latter’s dual ketones likely increase melting point and solubility in polar solvents . The hydroxyphenyl derivative (62439-32-1) may exhibit higher water solubility due to its phenolic -OH group, whereas the thiophene-based compounds are more lipophilic .

Research Implications and Limitations

  • Data Gaps : Experimental data (e.g., spectroscopic profiles, thermodynamic properties) are lacking, necessitating further studies to validate inferred comparisons.

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